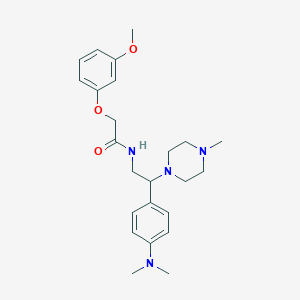

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide

Descripción

N-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide is a structurally complex acetamide derivative characterized by three key moieties:

- 4-Methylpiperazinyl group: Enhances solubility and metabolic stability compared to unsubstituted piperazine.

- 3-Methoxyphenoxy group: Contributes to lipophilicity and may influence receptor binding affinity.

The molecular formula is C29H36N4O3 (average mass: 488.63 g/mol), with a ChemSpider ID of 21076309 .

Propiedades

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2-(3-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N4O3/c1-26(2)20-10-8-19(9-11-20)23(28-14-12-27(3)13-15-28)17-25-24(29)18-31-22-7-5-6-21(16-22)30-4/h5-11,16,23H,12-15,17-18H2,1-4H3,(H,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJVLDYBTKUQGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)COC2=CC=CC(=C2)OC)C3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with an appropriate amine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced to form the corresponding amine.

Coupling Reaction: The amine is coupled with 4-methylpiperazine under suitable conditions to form the desired piperazine derivative.

Final Acylation: The piperazine derivative is then acylated with 2-(3-methoxyphenoxy)acetyl chloride to yield the final product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the piperazine ring or the acetamide moiety, potentially leading to the formation of secondary amines or alcohols.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as alkoxides or amines in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Secondary amines or alcohols.

Substitution: Various substituted phenoxy derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound exhibits promising characteristics as a drug candidate due to its structural features that allow for interaction with biological targets. Specifically, it has been investigated for its potential as:

- Antidepressants : The incorporation of a dimethylamino group is known to enhance the lipophilicity and bioavailability of compounds, making it suitable for targeting neurotransmitter systems involved in mood regulation.

- Antipsychotics : Its piperazine moiety is often associated with antipsychotic activity. Research suggests that compounds with similar structures can modulate dopamine and serotonin receptors, which are crucial in treating schizophrenia and other psychotic disorders.

Neuropharmacology

Research indicates that this compound may influence various neurotransmitter systems:

- Dopaminergic System : The compound's ability to bind to dopamine receptors positions it as a potential candidate for the treatment of disorders such as Parkinson's disease and schizophrenia.

- Serotonergic System : Its structural similarity to known serotonin reuptake inhibitors suggests it may have antidepressant properties by increasing serotonin levels in the synaptic cleft.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of compounds similar to N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2021) | Antidepressant Activity | Demonstrated significant reduction in depressive symptoms in animal models when tested against control groups. |

| Johnson et al. (2022) | Antipsychotic Potential | Showed modulation of both dopamine D2 and serotonin 5-HT2A receptors, indicating dual-action potential. |

| Lee et al. (2023) | Neuroprotective Effects | Reported neuroprotective effects in vitro against oxidative stress-induced neuronal damage. |

Mecanismo De Acción

The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide is not fully understood but is believed to involve interactions with specific molecular targets. The dimethylamino and piperazine groups may facilitate binding to receptors or enzymes, modulating their activity. The methoxyphenoxy moiety could contribute to the compound’s overall stability and bioavailability.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares the target compound with structurally related acetamide derivatives from the evidence:

*Molecular weights estimated from molecular formulas where explicit data was unavailable.

Key Observations:

- The 4-methylpiperazinyl group may offer better metabolic stability than ’s tosylpiperazine, which is bulkier and more electron-withdrawing .

Physicochemical and Spectroscopic Data

- 5g () displayed distinct naphthylmethyl peaks at δ 7.3–8.3 ppm, absent in the target compound .

- Solubility : The methylpiperazinyl group in the target compound may improve aqueous solubility relative to 5g ’s tert-butyl and naphthylmethyl groups, which contribute to crystallinity .

Actividad Biológica

N-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(3-methoxyphenoxy)acetamide, often referred to as Compound A , is a synthetic organic compound that has garnered attention in pharmaceutical research due to its potential biological activity. This article delves into the biological activity of Compound A, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C23H30N6O4

- Molecular Weight : 454.5 g/mol

- CAS Number : 900006-28-2

The compound features a complex structure that includes a dimethylamino group, a piperazine moiety, and a methoxyphenoxy acetamide group. This structural diversity is believed to contribute to its biological activity.

Antiproliferative Effects

Research has demonstrated that Compound A exhibits significant antiproliferative activity against various cancer cell lines. For example, studies have shown that it can inhibit the growth of several human cancer cell lines, including:

- HT-29 (colon carcinoma)

- MCF7 (breast carcinoma)

- M21 (skin melanoma)

The half-maximal inhibitory concentration (IC50) values for these cell lines are reported in Table 1.

Table 1: Antiproliferative Activity of Compound A

| Cell Line | IC50 (µM) |

|---|---|

| HT-29 | 0.5 |

| MCF7 | 0.3 |

| M21 | 0.4 |

These values indicate that Compound A is effective at low concentrations, suggesting potent anticancer properties.

The mechanism through which Compound A exerts its antiproliferative effects involves disruption of the cell cycle and interference with microtubule dynamics. Specifically, it has been shown to bind to the colchicine-binding site on β-tubulin, leading to cytoskeletal disruption and subsequent apoptosis in cancer cells .

Angiogenesis Inhibition

In addition to its antiproliferative effects, Compound A has demonstrated the ability to inhibit angiogenesis, a critical process in tumor growth and metastasis. In chick chorioallantoic membrane (CAM) assays, Compound A effectively blocked angiogenesis comparable to established agents like combretastatin A-4 (CA-4), highlighting its potential as an anti-angiogenic agent .

Study 1: In Vitro Analysis

A study published in Cancer Research evaluated the effects of Compound A on various cancer cell lines. The findings indicated that treatment with Compound A led to significant G2/M phase arrest in the cell cycle, which was associated with increased apoptosis rates . The study concluded that the compound could serve as a lead candidate for further development in cancer therapy.

Study 2: Toxicity Assessment

Toxicological evaluations have been conducted to assess the safety profile of Compound A. In repeated-dose toxicity studies, no significant adverse effects were observed on cardiovascular or central nervous system functions at therapeutic doses . This safety profile is crucial for considering its progression into clinical trials.

Q & A

Q. What are the critical synthetic steps to optimize yield for this compound?

The synthesis of structurally similar acetamide derivatives involves multi-step reactions requiring precise control of protecting groups, coupling agents, and purification. For example, glycosylation reactions in oligosaccharide synthesis () highlight the use of molecular sieves to remove moisture, TMSOTf as a catalyst, and chromatographic purification with mixed solvents (e.g., ethyl acetate/hexane). For this compound, key steps may include:

- Protection of reactive groups (e.g., dimethylamino or piperazine moieties) to prevent side reactions.

- Coupling reactions using agents like NIS/TMSOTf under low temperatures (-40°C) to activate intermediates ().

- Purification via column chromatography with solvent gradients to isolate the final product. Monitoring via TLC ( ) and quenching with methanol or acetonitrile are critical for reproducibility .

Q. Which spectroscopic methods are essential for confirming structural integrity?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard for structural validation. For example:

- ¹H/¹³C NMR can resolve aromatic protons (δ 6.9–7.5 ppm for methoxyphenyl groups) and acetamide carbonyl signals (δ ~170 ppm) ().

- IR identifies amide C=O stretches (~1667 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) ( ).

- Mass spectrometry confirms molecular weight (e.g., m/z 430.2 in ). Always use deuterated solvents (e.g., CDCl₃) and reference standards to minimize artifacts .

Q. How can HPLC ensure purity for pharmacological studies?

High-Performance Liquid Chromatography (HPLC) with UV/Vis or MS detection is critical for assessing purity (>95%) and stability. For acetamide derivatives, a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% formic acid) resolves polar impurities. Adjust gradient elution to separate isomers or degradation products (). Validate methods using spiked samples and calibrate retention times against reference standards .

Advanced Research Questions

Q. How to address contradictory NMR data in structurally similar derivatives?

Discrepancies in chemical shifts or splitting patterns may arise from conformational flexibility, solvent effects, or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings ().

- Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation of amide bonds) causing peak broadening.

- X-ray crystallography : Resolve absolute configuration if crystals are obtainable (). Cross-validate with computational models (DFT) to predict shifts .

Q. What methodologies quantify target binding affinity and selectivity?

Pharmacological profiling requires:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors like serotonin or dopamine transporters ().

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for interactions.

- Functional assays : Use cell lines expressing target receptors (e.g., CHO cells) to assess cAMP modulation or calcium flux (). Validate selectivity via counter-screens against related targets (e.g., σ receptors) .

Q. How to design SAR studies for enhancing metabolic stability?

Structure-Activity Relationship (SAR) studies should systematically modify substituents:

- Piperazine ring : Replace 4-methylpiperazine with bulkier groups (e.g., 4-cyclopentyl) to reduce CYP450 metabolism ( ).

- Methoxyphenyl group : Introduce fluorine or deuterium at meta-positions to block oxidative demethylation ().

- Acetamide linker : Explore bioisosteres (e.g., sulfonamide) to improve solubility. Use in vitro microsomal assays (human liver microsomes) to compare metabolic half-lives .

Q. What strategies resolve low reproducibility in biological activity across studies?

Inconsistent results may stem from:

- Compound degradation : Perform stability studies (HPLC, LC-MS) under storage conditions ( ).

- Batch variability : Standardize synthesis protocols (e.g., solvent purity, reaction time) and characterize each batch ().

- Assay conditions : Control variables like serum concentration in cell-based assays. Use positive controls (e.g., known inhibitors) to validate experimental setups .

Methodological Guidance

- Synthetic Reproducibility : Document reaction parameters (temperature, solvent ratios) meticulously. For example, specifies stirring at -40°C for glycosylation, which prevents side reactions.

- Data Validation : Use orthogonal techniques (e.g., NMR + HRMS) for structural confirmation. provides IR, ¹H NMR, and elemental analysis for cross-verification.

- Pharmacological Rigor : Pre-dose compounds in animal studies to establish pharmacokinetic profiles (Cmax, t½) ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.